Propanamide, 3,3'-sulfinylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CARBAMOYLETHANESULFINYL)PROPANAMIDE is an organic compound that belongs to the class of sulfinyl compounds It is characterized by the presence of a sulfinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CARBAMOYLETHANESULFINYL)PROPANAMIDE typically involves the reaction of a sulfinyl precursor with a propanamide derivative. One common method is the condensation reaction between a sulfinyl chloride and a propanamide in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(2-CARBAMOYLETHANESULFINYL)PROPANAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-CARBAMOYLETHANESULFINYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and an inert atmosphere.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under reflux conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted sulfinyl derivatives.
Scientific Research Applications
3-(2-CARBAMOYLETHANESULFINYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-CARBAMOYLETHANESULFINYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide derivative with similar structural features but lacking the sulfinyl group.
Sulfinylacetamide: Contains a sulfinyl group attached to an acetamide backbone, offering different reactivity and properties.
Uniqueness
3-(2-CARBAMOYLETHANESULFINYL)PROPANAMIDE is unique due to the presence of both a sulfinyl and a carbamoyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
105596-09-6 |
---|---|
Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-(3-amino-3-oxopropyl)sulfinylpropanamide |
InChI |
InChI=1S/C6H12N2O3S/c7-5(9)1-3-12(11)4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChI Key |
UNOFOROFKPDPKA-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)CCC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.